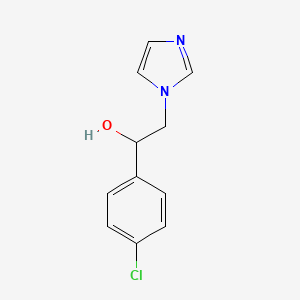
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione (OPPD) is an organic compound with a structure consisting of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a cyclic compound with a piperidine ring and an oxopyrrolidine ring. OPPD is a versatile compound with a wide range of applications in various scientific fields.
Mechanism of Action
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins, leukotrienes, and other inflammatory mediators. It also has anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a wide range of compounds. However, there are some limitations to its use in lab experiments. For example, it can be difficult to separate from the reaction mixture, and it can be toxic if not handled properly.
Future Directions
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in scientific research is likely to increase in the future. Possible future directions for research include further investigation into its mechanism of action, its potential as an anti-inflammatory and anti-oxidant agent, and its use in the development of new drugs. Additionally, further research into its use in the synthesis of peptides, peptidomimetics, and amino acids could lead to new applications in the pharmaceutical and biotechnology industries. Finally, further research into its use in organic synthesis, as well as its toxicity and safety profile, could lead to new applications in the synthesis of other compounds and materials.
Synthesis Methods
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione can be synthesized from the reaction of 2-oxopyrrolidine-1-carbaldehyde and piperidine-2,6-dione. The reaction is carried out in a solvent, such as dimethyl sulfoxide, at a temperature of 40-50 °C for 12-24 hours. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is widely used in scientific research, particularly in the fields of drug discovery and development, organic synthesis, and biochemistry. It is used as a starting material in the synthesis of various other compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyridines, which are important in the development of new drugs. 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is also used in the synthesis of various other compounds, such as peptides, peptidomimetics, and amino acids.
properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-4-3-6(9(14)10-7)11-5-1-2-8(11)13/h6H,1-5H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIBBMHRAMVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)

![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)





amino}butanoic acid](/img/structure/B6619647.png)